molecular formula C11H20ClNO2 B13898509 Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride

Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride

Cat. No.: B13898509
M. Wt: 233.73 g/mol
InChI Key: UYKKEZQJYRLXJS-UHFFFAOYSA-N
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Description

Chemical Name: Ethyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride CAS Number: 2139294-75-8 Molecular Formula: C₁₀H₁₈ClNO₂ Molecular Weight: 219.71 g/mol Structure: A spirocyclic compound featuring a seven-membered azaspiro ring fused with a five-membered nonane system, substituted with an ethyl ester group at position 2 and a hydrochloride salt.

Applications:
This compound is a versatile building block in medicinal chemistry, particularly for synthesizing spirocyclic scaffolds used in drug discovery. Its rigid spirocyclic structure enhances conformational control, improving target binding affinity and metabolic stability in lead optimization .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)9-7-11(8-9)3-5-12-6-4-11;/h9,12H,2-8H2,1H3;1H

InChI Key

UYKKEZQJYRLXJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(C1)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride typically involves multiple steps. One common method starts with N-Boc-4-piperidone as the raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product with high purity .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are economical and readily available, and the process is designed to be simple and efficient, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Physical Properties :

  • Purity : Typically ≥98%
  • Storage : Standard laboratory conditions (room temperature, dry environment)
  • Pricing : Ranges from $596 (500 mg) to $2,468 (5 g) .

Comparison with Similar Compounds

Spirocyclic azaspiro compounds are structurally diverse, with variations in ring substituents, functional groups, and salt forms. Below is a systematic comparison:

Ester Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate HCl 2139294-75-8 C₁₀H₁₈ClNO₂ 219.71 Ethyl ester; moderate lipophilicity Drug discovery intermediates
Methyl 7-azaspiro[3.5]nonane-2-carboxylate HCl 2139294-75-8* C₉H₁₆ClNO₂ 205.69 Methyl ester; higher polarity than ethyl analog Organic synthesis

Nitrogen/Oxygen Variations

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid HCl 1989659-12-2 C₈H₁₄ClNO₃ 207.65 Oxygen atom in the spiro ring; carboxylic acid group
7-Azaspiro[3.5]nonane-2-carbonitrile HCl 2304951-87-7 C₉H₁₄N₂·ClH 186.68 Nitrile group; sp³-hybridized carbon

Functional Impact :

  • The oxa variant (oxygen substitution) increases polarity and hydrogen-bonding capacity, favoring aqueous solubility .
  • The nitrile group enhances electrophilicity, making it reactive in click chemistry or nucleophilic additions .

Amine Modifications and Salt Forms

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
7-Methyl-2,7-diazaspiro[3.5]nonane diHCl 1588441-26-2 C₈H₁₈Cl₂N₂ 219.16 Dihydrochloride salt; dual amine centers
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate 1408075-19-3 C₁₃H₂₄N₂O₂ 240.35 Boc-protected amine; neutral pH stability

Comparison :

  • Dihydrochloride salts (e.g., 1588441-26-2) offer high solubility in polar solvents but require stringent moisture control .
  • Boc-protected amines (e.g., 1408075-19-3) are intermediates for peptide coupling, enabling selective deprotection .

Functional Group Diversity

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
7-Azaspiro[3.5]nonan-2-one HCl 1392211-51-6 C₈H₁₄ClNO 175.66 Ketone group; polar carbonyl moiety
2-(2-Fluorophenoxy)-7-azaspiro[3.5]nonane HCl 614731-73-6 C₁₄H₁₈FNO·HCl 271.76 Fluorinated aromatic substituent; enhanced lipophilicity

Market Availability and Pricing

Compound Type Price Range (USD) Key Suppliers
Ethyl ester hydrochlorides $596–$2,468/5 g Moldb, Accela
Boc-protected spiroamines $212–$458/250 mg Enamine, Fluorochem

Biological Activity

Ethyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and findings from various studies.

Chemical Structure and Properties

Ethyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride has the following molecular formula:

  • Molecular Formula : C11H19ClN2O2
  • Molecular Weight : 236.74 g/mol
  • IUPAC Name : Ethyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride

The compound features a spirocyclic structure that includes a nitrogen atom, contributing to its potential interactions with biological targets.

The biological activity of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or activator in various biochemical pathways, influencing physiological processes such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It can interact with neurotransmitter receptors, affecting signaling pathways related to neurological functions.

Biological Activity

Research indicates that Ethyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Neuroprotective Effects : Its structural features indicate possible neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialExhibits inhibitory effects on bacterial growth
NeuroprotectivePotential to protect neuronal cells from damage
Anti-inflammatoryModulates inflammatory responses
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that Ethyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride significantly reduced neuronal cell death induced by oxidative stress. The mechanism was attributed to the compound's ability to enhance antioxidant defenses within cells.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound displayed significant antimicrobial activity against various strains of bacteria, including resistant strains. The results suggest the potential for developing new antibiotics based on this chemical structure.

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and structure of ethyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the spirocyclic structure, focusing on signals for the ethyl ester (δ ~4.1–4.3 ppm for CH2_2 and δ ~1.2–1.4 ppm for CH3_3) and azaspiro moiety (δ ~3.0–3.5 ppm for N–CH2_2) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., calculated for C10_{10}H16_{16}ClNO2_2: 229.087 g/mol) .
  • HPLC/UV-Vis: Assess purity (>95%) using reverse-phase chromatography with a C18 column and UV detection at 210–220 nm .

Basic: What synthetic routes are reported for ethyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride?

Answer:

  • Spirocyclization Strategy: React ethyl 2-(bromomethyl)cyclobutane-carboxylate with a protected amine, followed by deprotection and HCl salt formation .
  • Boc-Protected Intermediates: Use tert-butyl carbamate (Boc) to stabilize reactive amines during ring closure, as seen in structurally similar spirocyclic compounds (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) .
  • Key Step Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .

Advanced: How does the rigid spirocyclic structure of this compound influence its performance in kinase inhibitor design?

Answer:

  • Conformational Pre-Organization: The 7-azaspiro[3.5]nonane linker rigidifies the molecule, reducing entropy loss upon binding to CK2α (casein kinase 2α) and improving selectivity .
  • Ring Strain vs. Binding Affinity: Smaller spirocycles (e.g., 3.5 vs. 4.5 rings) increase strain, which can enhance target engagement but may reduce solubility. Balance with hydrophilic substituents (e.g., carboxylate esters) .
  • Comparative Data: In CK2α assays, derivatives with this linker showed IC50_{50} values <100 nM, outperforming flexible analogs by ~10-fold .

Advanced: How can researchers resolve discrepancies in solubility data for this compound across different assay buffers?

Answer:

  • Buffer Optimization: Test solubility in PBS (pH 7.4), Tris-HCl (pH 8.0), and DMSO/PBS mixtures. Note that protonation of the amine at acidic pH may improve aqueous solubility .
  • Dynamic Light Scattering (DLS): Use DLS to detect aggregation in buffer solutions, which may falsely indicate low solubility .
  • Co-solvent Strategies: For cell-based assays, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity while ensuring compound dissolution .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Hazard Codes: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Waste Disposal: Neutralize with a weak base (e.g., sodium bicarbonate) before disposal in halogenated waste containers .

Advanced: What strategies mitigate synthetic challenges in scaling up azaspirocyclic compounds?

Answer:

  • Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., Jacobsen’s thiourea) to control stereochemistry during spirocyclization, reducing racemization .
  • Flow Chemistry: Improve yield and reproducibility for ring-closing steps by optimizing residence time and temperature in continuous flow reactors .
  • Byproduct Analysis: Use LC-MS to identify and quantify impurities (e.g., dimerization products) during process optimization .

Advanced: How does the hydrochloride salt form impact crystallinity and stability?

Answer:

  • Crystallinity Enhancement: The HCl salt improves crystal lattice stability, facilitating X-ray diffraction studies for structure-activity relationship (SAR) analysis .
  • Hygroscopicity Testing: Store under nitrogen or desiccation to prevent moisture absorption, which can alter solubility and degradation rates .
  • Stability Data: Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials at –20°C .

Basic: What are the key differences between ethyl 7-azaspiro[3.5]nonane-2-carboxylate and its tert-butyl analogs?

Answer:

  • Solubility: The ethyl ester is more polar than tert-butyl analogs, improving aqueous solubility but reducing membrane permeability .
  • Synthetic Flexibility: tert-butyl groups (e.g., Boc-protected intermediates) allow selective deprotection for further functionalization .
  • Stability: Ethyl esters are prone to hydrolysis under basic conditions, whereas tert-butyl esters require strong acids (e.g., TFA) for cleavage .

Advanced: How can computational modeling guide the optimization of this compound for target binding?

Answer:

  • Molecular Dynamics (MD) Simulations: Model the spirocyclic linker’s flexibility in solvent vs. bound states to predict conformational entropy penalties .
  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding poses in CK2α’s ATP-binding pocket, prioritizing hydrogen bonds with Glu114 and Lys68 .
  • QSAR Analysis: Correlate substituent electronic properties (Hammett σ values) with IC50_{50} data to prioritize synthetic targets .

Basic: What are common contaminants in synthesized batches, and how are they removed?

Answer:

  • Byproducts: Look for unreacted starting materials (e.g., ethyl bromoacetate) or dimerized spirocycles via HPLC .
  • Purification Methods:
    • Flash Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) .
    • Recrystallization: Dissolve in hot ethanol and cool slowly to isolate pure HCl salt .

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